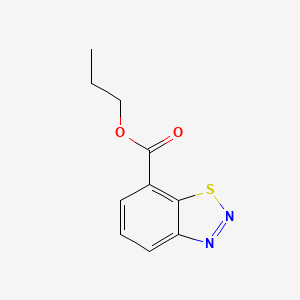![molecular formula C5H5Cl2F3OS B14290432 [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride CAS No. 116206-82-7](/img/structure/B14290432.png)
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride is a chemical compound with the molecular formula C5H6Cl2F3OS. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a sulfanyl group attached to a propan-2-yl backbone, along with an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride typically involves the reaction of 3-chloro-1,1,1-trifluoropropane with a thiol compound, followed by the introduction of an acetyl chloride group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, or thioethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary alcohols.
Applications De Recherche Scientifique
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiol groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride involves its interaction with nucleophiles, particularly thiol groups. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,1,1-trifluoropropane: Similar structure but lacks the sulfanyl and acetyl chloride groups.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group instead of the sulfanyl and acetyl chloride groups.
3-Chloro-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of the acetyl chloride group.
Uniqueness
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride is unique due to the presence of both the sulfanyl and acetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
116206-82-7 |
|---|---|
Formule moléculaire |
C5H5Cl2F3OS |
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
2-(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanylacetyl chloride |
InChI |
InChI=1S/C5H5Cl2F3OS/c6-1-3(5(8,9)10)12-2-4(7)11/h3H,1-2H2 |
Clé InChI |
GZRITSJYOQAGFH-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)SCC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


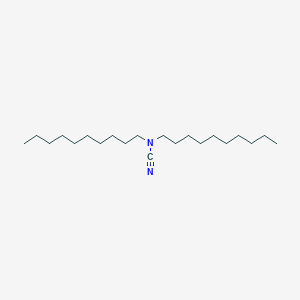
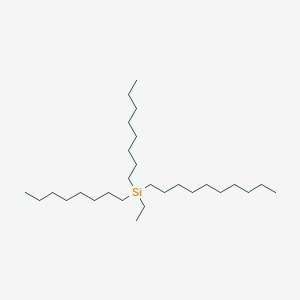
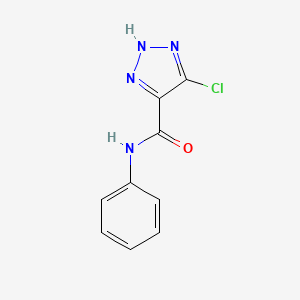
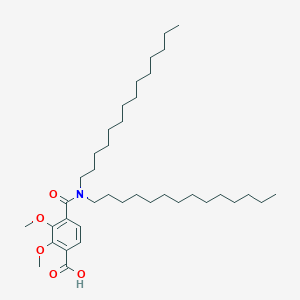


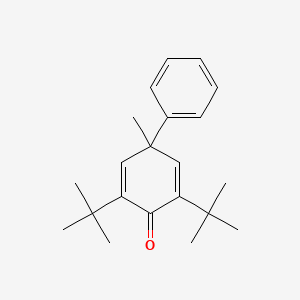
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
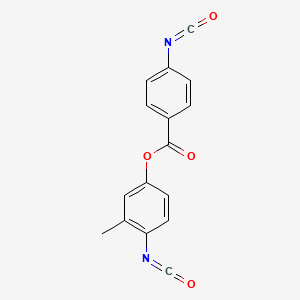

![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
